Cox-2/lox-IN-1

COX-2 inhibition dual inhibitor anti-inflammatory

COX-2/LOX-IN-1, designated as compound 5 in the primary literature, is a synthetic pyrrole–cinnamate hybrid that functions as a dual inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It was developed through molecular hybridization as part of a series aimed at generating multi-target anti-inflammatory agents with reduced gastrointestinal and cardiovascular liability compared to traditional NSAIDs and selective COX-2 inhibitors (coxibs).

Molecular Formula C30H26N2O2
Molecular Weight 446.5 g/mol
Cat. No. B12380931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2/lox-IN-1
Molecular FormulaC30H26N2O2
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC2=CN(C=C2C(=O)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C30H26N2O2/c1-31(2)27-18-14-24(15-19-27)13-17-26-21-32(29(33)20-16-23-9-5-3-6-10-23)22-28(26)30(34)25-11-7-4-8-12-25/h3-22H,1-2H3/b17-13+,20-16+
InChIKeyDJOUJMHEDWBZJY-FLSFTJJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





COX-2/LOX-IN-1 (Compound 5) for Research Procurement: A Dual COX-2/Lipoxygenase Inhibitor with Quantified Potency and Physicochemical Profile


COX-2/LOX-IN-1, designated as compound 5 in the primary literature, is a synthetic pyrrole–cinnamate hybrid that functions as a dual inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) [1]. It was developed through molecular hybridization as part of a series aimed at generating multi-target anti-inflammatory agents with reduced gastrointestinal and cardiovascular liability compared to traditional NSAIDs and selective COX-2 inhibitors (coxibs) [1]. The compound is commercially available from multiple research-chemical suppliers for in vitro and in vivo investigative use, and its identity is confirmed by the reported IC50 values of 0.55 μM against ovine COX-2 and 30 μM against soybean LOX (sLOX-1) [1].

Why In-Class COX-2/LOX Dual Inhibitors Cannot Simply Substitute COX-2/LOX-IN-1 in Research Protocols


Within the pyrrole–cinnamate hybrid series, compound 5 (COX-2/LOX-IN-1) and its closest structural analog compound 6 (COX-2/LOX-IN-2) display a pronounced potency inversion: compound 5 is approximately 12.7-fold more potent against COX-2, whereas compound 6 is marginally more potent against LOX and exhibits nearly 1.7-fold higher antioxidant capacity [1]. These quantitative differences arise from defined structural features—specifically the nature of the Ar2 substituent—that differentially modulate binding to the two enzymatic targets and influence physicochemical properties such as lipophilicity [1]. Consequently, substituting one analog for the other without accounting for these measured performance gaps can confound experimental outcomes in assays where the relative contribution of COX-2 versus LOX inhibition, or the level of concurrent antioxidant activity, is a critical variable.

COX-2/LOX-IN-1 Procurement Evidence: Head-to-Head Quantitative Differentiation Against Reference Inhibitors and Structural Analogs


COX-2 Inhibitory Potency: COX-2/LOX-IN-1 vs. Indomethacin and Structural Analog Compound 6

In a direct in vitro enzymatic assay using ovine COX-2, COX-2/LOX-IN-1 (compound 5) inhibited COX-2 with an IC50 of 0.55 ± 0.3 μM. This represents a 3.85-fold improvement over the reference NSAID indomethacin (IC50 = 2.12 ± 0.6 μM) measured in the same assay system, and a 12.7-fold greater potency compared to the closest structural analog compound 6 (IC50 = 7.0 ± 0.6 μM) [1]. Among all eight compounds in the series, compound 5 was the most potent COX-2 inhibitor [1].

COX-2 inhibition dual inhibitor anti-inflammatory

Dual COX-2/LOX Inhibition Profile vs. Single-Target Reference Inhibitors

COX-2/LOX-IN-1 is one of only two compounds in the series (together with compound 6) that demonstrated a promising combination of both COX-2 and LOX inhibitory activities at defined IC50 values [1]. In the same study, the reference LOX inhibitor nordihydroguaiaretic acid (NDGA) achieved an IC50 of 0.45 ± 0.2 μM against soybean LOX but had no COX-2 activity, while indomethacin inhibited COX-2 with an IC50 of 2.12 ± 0.6 μM but showed no LOX inhibition [1]. COX-2/LOX-IN-1 thus provides dual-pathway blockade of the arachidonic acid cascade—suppressing both prostaglandin and leukotriene biosynthesis—that cannot be achieved by single-target agents used alone or in simple combination [1].

dual inhibition COX-2 lipoxygenase polypharmacology

Allosteric LOX Binding Mode: Differentiation from Active-Site LOX Inhibitors

Molecular docking studies on soybean LOX-1 (PDB: 3PZW) revealed that COX-2/LOX-IN-1 (compound 5) binds to an allosteric site on the enzyme with an AutoDock Vina score of −10.9 kcal/mol, rather than occupying the catalytic iron-binding site [1]. The compound formed hydrophobic interactions with Leu20, Val126, Asn128, and Trp772, hydrogen bonds with Arg533 via its amidic carbonyl group, and π-stacking interactions with Phe108 [1]. In contrast, the reference inhibitor NDGA is a known active-site directed LOX inhibitor. This allosteric mechanism offers a structurally distinct mode of LOX modulation that may be less susceptible to competition by high substrate concentrations and could yield a different selectivity profile across LOX isozymes [1].

allosteric inhibitor lipoxygenase docking mechanism of action

Antioxidant Capacity Relative to Structural Analog Compound 6

In an in vitro lipid peroxidation inhibition assay using the water-soluble azo-initiator AAPH, COX-2/LOX-IN-1 (compound 5) inhibited lipid peroxidation by 36.4 ± 0.4% at 100 μM, compared to 61.6 ± 2.3% for its close analog compound 6 and 93 ± 2.5% for the reference antioxidant trolox [1]. The 1.69-fold lower antioxidant capacity of compound 5 relative to compound 6 is attributed to the presence of a bulkier Ar2 substituent (4-chlorophenyl group) that reduces anti-lipid peroxidation activity compared to the substitution pattern in compound 6 [1]. This establishes that COX-2/LOX-IN-1 prioritizes enzymatic inhibition over direct radical-scavenging antioxidant effects within the dual-mechanism design space.

antioxidant activity lipid peroxidation dual inhibitor

Experimentally Determined Lipophilicity and Predicted ADMET Drug-Likeness Profile

COX-2/LOX-IN-1 (compound 5) exhibited an experimentally determined lipophilicity value (RM) of −0.4174, a calculated ClogP of 6.68, and a miLogP of 6.94 [1]. These values indicate low experimental lipophilicity despite high predicted partition coefficients, a discrepancy possibly attributable to intramolecular or intermolecular hydrogen bonding that masks polar groups [1]. In silico ADMET predictions classified compound 5—along with all series members—as drug-like according to Lipinski's Rule of Five, with good predicted human intestinal absorption and moderate Caco-2 permeability, though low MDCK permeability [1]. Compared to the more lipophilic pyrroles in the series (e.g., compound 7, RM = 0.6488), compound 5's lower experimental RM may translate to reduced non-specific protein binding and improved aqueous solubility in assay media.

lipophilicity ADMET drug-likeness physicochemical properties

Recommended Research and Industrial Application Scenarios for COX-2/LOX-IN-1 Based on Differentiated Evidence


Mechanistic Studies of Dual Arachidonic Acid Cascade Blockade in Inflammation Models

Because COX-2/LOX-IN-1 simultaneously inhibits COX-2 (IC50 = 0.55 μM) and LOX (IC50 = 30 μM) with COX-2 potency superior to indomethacin [1], it is well-suited for in vitro mechanistic studies investigating the crosstalk between the prostaglandin and leukotriene branches of the arachidonic acid cascade. Researchers comparing dual-pathway blockade to single-agent interventions (e.g., indomethacin or NDGA alone) can use COX-2/LOX-IN-1 to interrogate how concurrent suppression of both eicosanoid classes alters downstream inflammatory mediator profiles and cellular responses.

Allosteric Lipoxygenase Pharmacology Probing in Cancer and Inflammatory Disease Research

The experimentally validated allosteric LOX binding mode of COX-2/LOX-IN-1 (AutoDock Vina score −10.9 kcal/mol) [1] distinguishes it from active-site LOX inhibitors. This compound can serve as a chemical probe to study the functional consequences of allosteric LOX modulation—such as altered substrate access, isozyme selectivity, or biased signaling—in disease models where LOX activity contributes to pathogenesis, including certain cancers and chronic inflammatory conditions.

Structure-Activity Relationship (SAR) Studies Requiring a High-COX-2-Potency Dual Inhibitor Scaffold

As the most potent COX-2 inhibitor in its chemical series (12.7-fold more potent than compound 6) [1], COX-2/LOX-IN-1 provides an optimal starting scaffold for medicinal chemistry optimization programs aimed at developing dual COX-2/LOX inhibitors. Its defined structure-activity relationships—including the role of the Ar2 substituent in modulating COX-2 potency, LOX activity, and antioxidant capacity—offer medicinal chemists a well-characterized template for fragment modification and lead optimization.

Comparative Studies Evaluating the Contribution of Enzymatic Inhibition vs. Direct Antioxidant Effects

With moderate antioxidant activity (36.4% ILP at 100 μM) that is substantially lower than its analog compound 6 (61.6%) [1], COX-2/LOX-IN-1 enables researchers to experimentally decouple enzymatic inhibition from direct radical-scavenging effects. In comparative experimental designs that pair COX-2/LOX-IN-1 with compound 6, investigators can attribute differential cellular or in vivo outcomes specifically to the enzymatic inhibition component versus the antioxidant component of the dual-mechanism profile.

Quote Request

Request a Quote for Cox-2/lox-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.